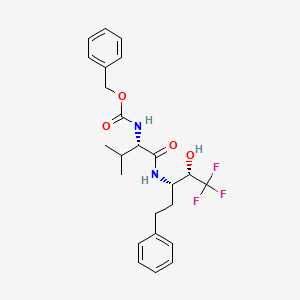![molecular formula C14H18OS2 B14263036 S-{2-[(2-Phenylethyl)sulfanyl]ethyl} 2-methylprop-2-enethioate CAS No. 131305-77-6](/img/structure/B14263036.png)
S-{2-[(2-Phenylethyl)sulfanyl]ethyl} 2-methylprop-2-enethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-{2-[(2-Phenylethyl)sulfanyl]ethyl} 2-methylprop-2-enethioate: is an organic compound that belongs to the class of thioesters Thioesters are sulfur analogs of esters, where the oxygen atom in the ester linkage is replaced by a sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Fischer Esterification: This method involves the reaction of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst.
Reaction with Acid Chlorides: Another method involves the reaction of acid chlorides with alcohols in the presence of a base.
Industrial Production Methods: Industrial production of thioesters like S-{2-[(2-Phenylethyl)sulfanyl]ethyl} 2-methylprop-2-enethioate typically involves large-scale esterification reactions using optimized conditions to maximize yield and purity. The choice of catalysts, solvents, and reaction conditions is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Thioesters can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Thioesters can be reduced to thiols using reducing agents such as lithium aluminum hydride.
Substitution: Thioesters can undergo nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Products with different nucleophiles replacing the sulfur atom.
Wissenschaftliche Forschungsanwendungen
Chemistry: Thioesters like S-{2-[(2-Phenylethyl)sulfanyl]ethyl} 2-methylprop-2-enethioate are used as intermediates in organic synthesis, particularly in the synthesis of complex molecules and natural products . Biology: Thioesters play a role in biological systems, particularly in the formation of acyl-CoA thioesters, which are crucial intermediates in metabolic pathways .
Wirkmechanismus
The mechanism of action of S-{2-[(2-Phenylethyl)sulfanyl]ethyl} 2-methylprop-2-enethioate involves its ability to undergo nucleophilic substitution reactions. The sulfur atom in the thioester linkage is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-methylprop-2-enethioate: Similar structure but with an ethyl group instead of the phenylethyl group.
Phenylethyl acetate: Similar structure but with an oxygen atom instead of a sulfur atom in the ester linkage.
2-Phenylethyl propanoate: Similar structure but with a propanoate group instead of the 2-methylprop-2-enethioate group.
Uniqueness: S-{2-[(2-Phenylethyl)sulfanyl]ethyl} 2-methylprop-2-enethioate is unique due to the presence of both a phenylethyl group and a 2-methylprop-2-enethioate group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and industry .
Eigenschaften
CAS-Nummer |
131305-77-6 |
|---|---|
Molekularformel |
C14H18OS2 |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
S-[2-(2-phenylethylsulfanyl)ethyl] 2-methylprop-2-enethioate |
InChI |
InChI=1S/C14H18OS2/c1-12(2)14(15)17-11-10-16-9-8-13-6-4-3-5-7-13/h3-7H,1,8-11H2,2H3 |
InChI-Schlüssel |
YITYGXUACKMTRY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)SCCSCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


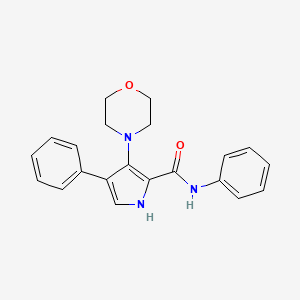
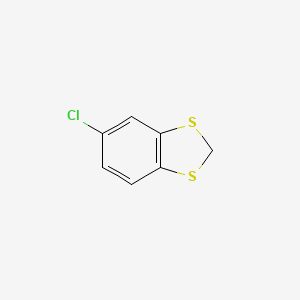
![7-[(Naphthalen-1-yl)methoxy]heptan-1-amine](/img/structure/B14262967.png)

![(2S,5S)-7-benzyl-2-(trityloxymethyl)-1-oxa-7-azaspiro[4.4]nonane-6,9-dione](/img/structure/B14262981.png)

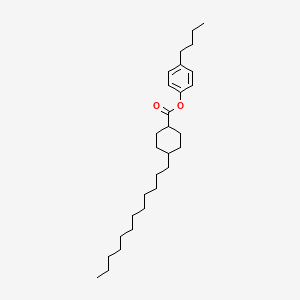
![2-[(Benzyloxy)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one](/img/structure/B14262999.png)
![4,4'-[Pentane-1,5-diylbis(oxy)]bis(N-hydroxybenzamide)](/img/structure/B14263000.png)
![2,2'-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile]](/img/structure/B14263005.png)
![(4S,4aS,8aS)-4-[tert-butyl(dimethyl)silyl]oxy-7,7-dimethoxy-4a-methyl-3,4,5,6,8,8a-hexahydro-2H-naphthalen-1-one](/img/structure/B14263007.png)
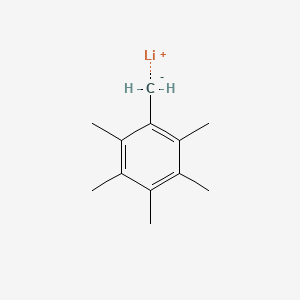
![1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pentan-1-one](/img/structure/B14263018.png)
